molecular formula C18H24N6OS2 B11187743 {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11187743
M. Wt: 404.6 g/mol
InChI Key: AKLWWTNWGIQHKA-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and a piperidine carbodithioate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the piperidine carbodithioate moiety through a condensation reaction with the appropriate thiol and piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation or receptor malfunction.

Industry

In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement. The presence of the methoxyphenyl group and the piperidine carbodithioate moiety provides distinct reactivity and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of This compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N6OS2

Molecular Weight

404.6 g/mol

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C18H24N6OS2/c1-12-7-9-24(10-8-12)18(26)27-11-15-21-16(19)23-17(22-15)20-13-3-5-14(25-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

AKLWWTNWGIQHKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N

Origin of Product

United States

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